molecular formula C19H20BrN3OS B2568352 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide CAS No. 392240-81-2

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide

Cat. No. B2568352
CAS RN: 392240-81-2
M. Wt: 418.35
InChI Key: BIOSMLCMHMJCJU-UHFFFAOYSA-N
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Description

“N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide” is a derivative of adamantane-1,3,4-thiadiazole . Adamantane is a diamond-like structure that has been used in various fields such as medical, agricultural, and material science . The 1,3,4-thiadiazole nucleus is the essential pharmacophore of several marketed drugs or new drug candidates under clinical investigation .


Synthesis Analysis

The compound has been synthesized along with other adamantane-1,3,4-thiadiazole hybrid derivatives . The structures revealed that the orientation of the amino group is different in non-halogenated structures . More detailed synthesis methods and procedures may be found in the referenced papers .


Molecular Structure Analysis

The crystal structures of the compound and its derivatives have been determined at low temperature . The structures show isostructural behavior with 1D supramolecular constructs . Intra- and intermolecular interactions were characterized on the basis of the quantum theory of atoms-in-molecules (QTAIM) approach .

Scientific Research Applications

Quantum Theory and Molecular Interactions

One study provides a quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines using crystallographic data and Quantum Theory of Atoms in Molecules (QTAIM) analysis. This research highlights the significance of intra- and intermolecular interactions, including hydrogen bonding and the role of halogen substitutions in stabilizing crystal structures, which could have implications for the design of novel materials and pharmaceuticals (El-Emam et al., 2020).

Antimicrobial and Anti-Tuberculosis Agents

Another study focuses on the 'green' synthesis of adamantyl-imidazolo-thiadiazoles as anti-tuberculosis agents. These compounds were evaluated for their inhibitory activity against Mycobacterium tuberculosis, with one showing potent activity comparable to standard drugs. This highlights the potential of these compounds in developing new treatments for tuberculosis (Anusha et al., 2015).

Antimicrobial and Anti-Inflammatory Activities

Research on novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives has shown marked activity against gram-positive bacteria, gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Additionally, some derivatives demonstrated significant in vivo anti-inflammatory activity, suggesting their potential as dual-function therapeutic agents (Kadi et al., 2010).

Spectroscopic Studies and Chemotherapeutic Applications

A study on the spectroscopic properties and dimer interaction energies of 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine offers insights into the molecular structure and potential chemotherapeutic applications of these compounds. Molecular docking studies suggest interactions with key biological targets, indicating their potential in drug design (Al-Wahaibi et al., 2019).

Antiproliferative and Antimicrobial Agents

Further research into 5-adamantan thiadiazole-based thiazolidinones explores their design, synthesis, and evaluation as antimicrobial agents. These compounds showed higher potency than standard drugs against various bacterial strains, including resistant ones, and exhibited antifungal activity. Molecular docking studies supported the experimental findings, suggesting mechanisms for their antibacterial and antifungal activities (Fesatidou et al., 2018).

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3OS/c20-15-4-2-1-3-14(15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOSMLCMHMJCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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